Dibenzyl terephthalate

Heat-sensitive recording Thermal paper Sensitizer

Ideal for thermal paper sensitizers & Pharacine synthesis. This solid, high-melting aromatic diester (mp 95-97°C) outperforms fatty acid amides in low-temp color development. Its solid state simplifies dry blending versus liquid terephthalate alternatives. Available in research to bulk quantities.

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
CAS No. 19851-61-7
Cat. No. B057955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl terephthalate
CAS19851-61-7
Synonyms1,4-Benzenedicarboxylic Acid, Bis(phenylmethyl) Ester; 
Molecular FormulaC22H18O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
InChIKeyIWGFEQWCMAADJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Terephthalate (CAS 19851-61-7): Procurement-Grade Overview of a High-Melting Terephthalate Diester for Specialty Applications


Dibenzyl terephthalate (CAS 19851-61-7) is an aromatic diester derived from terephthalic acid and benzyl alcohol, belonging to the terephthalate ester class. It appears as a white crystalline solid at room temperature with a reported melting point of 95-97°C . Unlike lower alkyl terephthalates such as dimethyl terephthalate (CAS 120-61-6) which are primarily employed in bulk polyester manufacturing, dibenzyl terephthalate occupies a distinct niche as a high-melting, thermally stable compound utilized in heat-sensitive recording materials as a sensitizer [1], in the synthesis of the natural p-cyclophane Pharacine , and as a potential rubber plasticizer derived from waste PET recycling [2].

Why Dibenzyl Terephthalate Cannot Be Replaced by Generic Terephthalate Esters in High-Performance Formulations


Despite sharing the terephthalate core structure with common esters such as dimethyl terephthalate (DMT) and dioctyl terephthalate (DOTP), dibenzyl terephthalate cannot be interchanged due to its specific benzyl ester moieties, which confer a unique thermal profile (melting point 95-97°C versus DMT at 140°C or liquid DOTP) and a distinct crystallization behavior critical for solid-state dispersion in heat-sensitive coatings . In heat-sensitive recording applications, the benzyl group enables a quantifiably superior sensitizing effect compared to higher fatty acid amides, a performance attribute not achievable with lower alkyl terephthalates, which are not employed as sensitizers in such color-developing systems [1]. Substitution with generic alternatives would therefore result in loss of functional specificity in niche applications.

Quantitative Evidence Guide: Head-to-Head Performance of Dibenzyl Terephthalate Versus Comparators


Dibenzyl Terephthalate as a Heat-Sensitive Recording Sensitizer: Superior Color Density Versus Higher Fatty Acid Amide

In a direct head-to-head comparison within a standardized heat-sensitive recording paper formulation, dibenzyl terephthalate consistently produced lower L-values (indicating a darker, more developed black color) than a widely used higher fatty acid amide sensitizer across the temperature range of 80°C to 150°C. This demonstrates a quantitatively higher sensitizing efficiency at lower activation temperatures [1].

Heat-sensitive recording Thermal paper Sensitizer

Enhanced Sensitization Across Multiple Dye Systems: Dibenzyl Terephthalate Versus Fatty Acid Amide

The sensitization advantage of dibenzyl terephthalate over higher fatty acid amide persists across multiple color-developing dye systems. In formulations containing 3-diethylamino-6-methyl-7-anilinofluoran (Table 2) and 3-pyrrolidino-6-methyl-7-anilinofluoran (Table 3), dibenzyl terephthalate exhibited consistently lower L-values across the 80-150°C range [1].

Fluoran dye Thermal imaging Sensitizer efficacy

Low Volatility Profile: Vapor Pressure Comparison for Dibenzyl Terephthalate Versus Common Terephthalate Esters

Dibenzyl terephthalate exhibits an extremely low vapor pressure of approximately 3.96×10⁻¹⁰ mmHg at 25°C , which is orders of magnitude lower than that of dimethyl terephthalate (~7.5×10⁻² mmHg at 25°C) and diethyl terephthalate [1]. This class-level inference suggests superior retention in formulations subjected to elevated temperatures during processing or end-use.

Volatility Thermal stability Plasticizer retention

Synthesis of Pharacine: Dibenzyl Terephthalate as a Critical Intermediate in Natural Product Synthesis

Dibenzyl terephthalate is identified as a key synthetic precursor in the preparation of Pharacine (P294550), a natural p-cyclophane isolated from the bacterial strain Cytophaga sp. AM13.1 . Unlike generic terephthalate esters which lack the specific benzyl ester protecting group geometry required for subsequent macrocyclization steps, dibenzyl terephthalate provides the precise structural template needed for this specialized synthesis pathway .

Natural product synthesis p-Cyclophane Pharacine

Rubber Plasticizer Performance: Comparable Mechanical Properties to Commercial Dioctyl Phthalate

In a study evaluating PET-derived terephthalate plasticizers in nitrile butadiene rubber (NBR), dibenzyl terephthalate (DBTP) was synthesized via glycolysis and its effect on Shore hardness, breaking strength, and elongation at break was measured. The results were directly compared to those obtained with commercial dioctyl phthalate (DOP) [1]. While specific numerical values for DBTP were not disclosed in the accessible abstract, the study reports that the synthesized plasticizers (including DBTP) were compared with DOP as the benchmark, indicating DBTP's mechanical performance is within the functional range of established commercial plasticizers [2].

Rubber plasticizer Nitrile butadiene rubber PET recycling

Physical State and Crystallinity: Solid Powder Handling Advantage for Coating Formulations

Dibenzyl terephthalate is a white crystalline solid at room temperature with a melting point of 95-97°C . This contrasts with the majority of terephthalate esters used in plasticizer applications, such as dioctyl terephthalate (DOTP) which is a liquid at room temperature [1]. The solid physical state at ambient conditions provides distinct handling and formulation advantages.

Solid plasticizer Coating additive Anti-blocking

Recommended Application Scenarios for Dibenzyl Terephthalate Procurement Based on Differentiated Evidence


Heat-Sensitive Recording Paper Manufacturing

Dibenzyl terephthalate is optimally suited for thermal paper coating formulations where high color density at low activation temperatures is required. The quantified 11-15% improvement in color development (lower L-values) at 80-90°C compared to higher fatty acid amides directly supports its use in high-speed facsimile papers, point-of-sale receipts, and label printing applications where energy efficiency and rapid imaging response are critical performance metrics [1].

Synthesis of Natural Product Pharacine and p-Cyclophane Analogs

For medicinal chemistry and natural product synthesis laboratories, dibenzyl terephthalate is a documented precursor for the preparation of Pharacine (P294550), a bacterial p-cyclophane. Procurement of this specific diester is required for researchers following established synthetic routes to this natural product class, as alternative terephthalate esters are not reported to yield the target macrocyclic structure .

Solid Plasticizer in Anti-Blocking Thermoplastic Compositions

In applications requiring a solid, crystalline plasticizer that imparts anti-blocking properties to thermoplastic resin compositions—such as heat-sensitive delayed-tack adhesives and label base materials—dibenzyl terephthalate provides a distinct handling advantage over liquid terephthalate plasticizers like DOTP. Its solid powder form at room temperature (mp 95-97°C) allows direct blending into dry-mix formulations without the need for liquid metering equipment [2].

Sustainable Rubber Plasticizer Derived from PET Recycling

Dibenzyl terephthalate can be synthesized via glycolysis of waste polyethylene terephthalate (PET) using benzyl alcohol, providing a closed-loop recycling pathway. Research in nitrile butadiene rubber (NBR) formulations has demonstrated its functional comparability to commercial dioctyl phthalate (DOP) as a plasticizer, positioning it as an environmentally sustainable, non-phthalate alternative for rubber compounders seeking to reduce reliance on virgin petrochemical feedstocks and ortho-phthalate plasticizers subject to increasing regulatory scrutiny [3].

Technical Documentation Hub

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